Product packaging for actA protein(Cat. No.:CAS No. 144430-05-7)

actA protein

Cat. No.: B1179064
CAS No.: 144430-05-7
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Description

The actA protein is a key virulence factor expressed by the bacterium Listeria monocytogenes upon infection of a host cell. It is essential and sufficient for inducing the polymerization of host actin filaments on the bacterial surface . This actin assembly activity propels the bacterium through the host cytoplasm, enabling direct cell-to-cell spread without exposure to the extracellular environment . ActA functions by mimicking eukaryotic nucleation-promoting factors (NPFs), directly recruiting and activating the host Arp2/3 complex to initiate actin network formation . The protein features three key domains: an N-terminal region that binds the Arp2/3 complex and actin monomers, a central proline-rich region that recruits host proteins like VASP, and a C-terminal transmembrane domain for anchoring to the bacterial surface . This mechanism makes actA an invaluable research tool for studying actin-based motility, cytoskeletal dynamics, and the pathogenesis of intracellular bacteria. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144430-05-7

Molecular Formula

C14H17N3O.C4H6O4

Synonyms

actA protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Acta Function

Primary Structure and Domain Organization

The mature ActA protein is a surface-anchored protein consisting of 610 amino acids. wikipedia.org It is a natively unfolded protein that can be functionally and structurally divided into three principal domains: an N-terminal domain, a central proline-rich repeat region, and a C-terminal membrane anchor. wikipedia.org

N-terminal Domain: Core Actin and Arp2/3 Complex Binding Regions

The N-terminal domain of ActA is crucial for the initiation of actin polymerization. biologists.comrupress.org This region, encompassing approximately the first 234 amino acids, is highly charged and contains the essential sites for binding to actin monomers and the Arp2/3 complex, which are the core components required for nucleating new actin filaments. wikipedia.orgbiologists.com A fragment as small as 136 amino acids from the N-terminus has been shown to be sufficient to stimulate the nucleating activity of the Arp2/3 complex in vitro. rupress.orgnih.gov

Within the N-terminal domain, ActA possesses regions that are functionally similar to the Wiskott-Aldrich syndrome protein (WASP) homology 2 (WH2) domains found in eukaryotic proteins. wikipedia.orgnih.gov These WH2-like motifs are responsible for binding to globular actin (G-actin) monomers. nih.govucsf.edu Specifically, two such regions have been identified, spanning residues 85-104 and 121-138, which bind to two actin monomers with submicromolar affinity. nih.gov Although they share functional properties with canonical WH2 domains, their amino acid sequences show some divergence. nih.gov The binding of actin monomers by these motifs is a critical step for their delivery to the Arp2/3 complex, thereby promoting the formation of a new filament. ucsf.edu

The activation of the Arp2/3 complex, a key host cell machinery for nucleating branched actin networks, is a central function of ActA. wikipedia.org The N-terminal domain of ActA contains a specific region that directly binds to and activates the Arp2/3 complex. rupress.orgnih.gov This activation site shares sequence homology with the Arp2/3-binding regions of the WASP family of proteins. nih.govsdbonline.org A minimal Arp2/3-binding site has been mapped to residues 144-170. nih.govsdbonline.org A crucial element within this region is the highly basic motif 146-KKRRK-150; mutations of the arginine residues within this motif have been shown to abolish the recruitment of the Arp2/3 complex and, consequently, intracellular motility. biologists.com Chemical cross-linking studies have revealed that ActA contacts the p40, Arp2, and Arp3 subunits of the Arp2/3 complex, the same subunits contacted by WASP family proteins. nih.gov

Central Proline-Rich Repeat Region: Ligand Binding and Signal Transduction

Located in the central part of the protein, this region is characterized by a series of proline-rich repeats. wikipedia.org These repeats, typically containing the motif FPPPP or FPPIP, are crucial for efficient bacterial motility. wikipedia.org They serve as binding sites for host cell proteins containing Ena/VASP homology 1 (EVH1) domains, such as Vasodilator-stimulated phosphoprotein (VASP) and Mena. wikipedia.orgembopress.org The binding of VASP to these proline-rich repeats is significant as VASP itself can recruit profilin-actin complexes, thereby enhancing the local concentration of actin monomers and promoting filament elongation. wikipedia.org Deletion of these proline-rich repeats has been shown to reduce the rate of bacterial movement. semanticscholar.org

C-terminal Domain: Membrane Association and Anchorage

The C-terminal domain of ActA is responsible for anchoring the protein to the bacterial surface. wikipedia.orgmgc.ac.cn It contains a hydrophobic stretch of amino acids that acts as a transmembrane domain, ensuring that the N-terminal and central domains are exposed on the bacterial surface to interact with the host cell's cytosolic components. wikipedia.orgnih.gov This membrane anchor is essential for the proper presentation of the functional domains of ActA and for the generation of propulsive force from actin polymerization.

Protein Conformation and Oligomerization States

ActA is considered a natively unfolded protein, which means that in its unbound state, it lacks a fixed three-dimensional structure. wikipedia.org This intrinsic disorder may provide the conformational flexibility needed to interact with multiple binding partners. The functional form of many proteins is influenced by their oligomerization state, which refers to the assembly of multiple protein subunits. frontiersin.orgnih.gov While detailed studies on the specific oligomerization state of ActA on the bacterial surface are limited, the arrangement and density of ActA on the Listeria surface are critical for its function. The dynamic assembly and disassembly of protein complexes are central to regulating their activity, a principle that likely applies to the ActA-mediated actin polymerization process. frontiersin.org The ability of proteins to exist in different oligomeric forms can be a key regulatory mechanism. frontiersin.orgnih.gov

Natively Unfolded Characteristics

Several lines of evidence support the natively unfolded nature of ActA:

Circular Dichroism (CD) Spectroscopy : CD spectroscopy experiments have shown that ActA is largely a random coil, with minimal α-helix or β-sheet secondary structure. nih.gov

Aberrant Mobility in SDS-PAGE : Natively unfolded proteins often migrate anomalously on SDS-PAGE gels, and ActA is no exception. nih.gov Its extended and hydrophilic nature prevents it from forming compact helices with SDS micelles, leading to a lower relative mobility than expected for its molecular weight. nih.gov

Resistance to Denaturation : ActA exhibits a remarkable resistance to irreversible denaturation upon heating, a characteristic property of many natively unfolded proteins. nih.govnih.gov

The intrinsically disordered nature of ActA is not a sign of non-functionality but rather a critical aspect of its biological activity. The flexibility inherent in its unfolded state allows it to adopt multiple conformations, facilitating interactions with various binding partners involved in actin polymerization.

Dimerization and Higher-Order Multimerization

The oligomeric state of ActA on the bacterial surface has been a subject of investigation, with evidence pointing towards the formation of dimers and potentially higher-order multimers. nih.govnih.gov Early studies using the yeast two-hybrid system and chemical cross-linking experiments provided the initial evidence that ActA can form homodimers. nih.govpnas.org

Key findings regarding ActA dimerization and multimerization include:

Yeast Two-Hybrid System : The N-terminal domain of ActA was shown to interact with itself in a yeast two-hybrid assay, suggesting the potential for homodimerization. nih.govpnas.org

Chemical Cross-linking : In situ chemical cross-linking on the surface of L. monocytogenes has demonstrated the presence of ActA dimers. nih.govnih.govpnas.org Further experiments with increasing concentrations of cross-linking agents have also shown the appearance of trimers, although they represent a minor fraction of the total ActA. nih.gov

Critical Dimerization Region : Cross-linking experiments with different ActA variants have identified the amino acid region 97-126 as being critical for dimer formation. nih.govpnas.org This region is also essential for the formation of actin tails. pnas.org

Functional Significance of Dimerization : While in vitro studies have shown that monomeric ActA can activate the Arp2/3 complex, artificially created ActA dimers exhibit enhanced activation of actin nucleation. nih.govnih.gov This suggests that bringing two ActA molecules into close proximity increases the efficiency of Arp2/3 complex activation. nih.gov It is proposed that the high density of ActA on the bacterial surface mimics the effect of dimerization, facilitating efficient actin polymerization. nih.govnih.gov

It is important to note that while in vivo evidence supports dimerization, purified soluble ActA exists as a monomer in vitro and does not show a tendency to self-associate. nih.gov This suggests that the dimerization observed on the bacterial surface may be influenced by the high local concentration and the constraints of being anchored to the membrane.

Post-Translational Modifications and Functional Implications

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and can significantly impact their structure, function, and interactions. mdpi.commdpi.comiucr.orgthermofisher.com These modifications, which can be reversible, play a crucial role in regulating cellular processes by modulating protein activity, localization, and stability. mdpi.comcreative-proteomics.comfrontiersin.org

Phosphorylation Events and Regulation of Activity

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is a key PTM that can act as a molecular switch to regulate protein function. cusabio.comnih.govnih.gov This modification can induce conformational changes, create binding sites for other proteins, and alter enzymatic activity. cusabio.com

In the context of ActA, it has been demonstrated that the protein undergoes phosphorylation when L. monocytogenes is growing within mammalian cells. pnas.org This intracellular modification is significant because ActA from bacteria grown in bacteriological medium is not phosphorylated. pnas.org

While the precise role of ActA phosphorylation is not fully elucidated, it is hypothesized to modulate its intracellular activity. pnas.org The addition of negatively charged phosphate groups could alter the conformation of ActA, potentially influencing its interaction with components of the host cell's actin polymerization machinery. mdpi.com ActA possesses multiple potential phosphorylation sites, including consensus sites for casein kinase II. pnas.org However, the specific residues that are phosphorylated intracellularly and the host kinases responsible remain to be definitively identified. pnas.org The functional consequence of this phosphorylation, whether it enhances or inhibits ActA activity, is an area of ongoing research. pnas.org

Other Potential Modifications and their Roles in ActA Dynamics

Beyond phosphorylation, other PTMs could potentially influence the function of ActA, although they are less studied in this specific protein. Common PTMs that can affect protein dynamics include:

Glycosylation : The addition of sugar moieties can affect protein folding, stability, and interactions. thermofisher.com

Acetylation and Methylation : These modifications of lysine (B10760008) residues can alter the charge and structure of a protein, thereby affecting its function and stability. mdpi.comcreative-proteomics.com

Ubiquitination : The attachment of ubiquitin can target a protein for degradation or have non-proteolytic regulatory roles. mdpi.com

Mechanism of Actin Based Motility

ActA as a Mimic of Eukaryotic Nucleation Promoting Factors (NPFs)

The ActA protein is a functional mimic of the host cell's own Nucleation Promoting Factors (NPFs), such as those belonging to the Wiskott-Aldrich syndrome protein (WASP) family. wikipedia.orgresearchgate.netpasteur.fr NPFs are crucial regulators of the actin cytoskeleton, responsible for activating the Arp2/3 complex to initiate the formation of new actin filaments. nih.govnih.gov The N-terminal region of ActA is particularly critical for this mimicry, containing domains that are functionally analogous to the essential components of eukaryotic NPFs. wikipedia.org These include an actin monomer-binding region, similar to the WASP-Homology 2 (WH2) domain, and regions that bind the Arp2/3 complex, which are similar to the central (C) and acidic (A) regions of WASP family proteins. wikipedia.orgnih.gov However, the sequential arrangement of these domains in ActA differs from that in its eukaryotic counterparts. wikipedia.org This molecular mimicry allows ActA to effectively hijack the host's actin polymerization machinery, initiating the cascade of events leading to bacterial motility. researchgate.net

Direct Activation of Arp2/3 Complex and Branched Actin Network Formation

A central event in ActA-mediated motility is the direct binding and activation of the host's Arp2/3 complex. nih.govrupress.orgnih.gov This seven-subunit protein complex is a primary nucleator of actin filaments in eukaryotic cells. nih.govyoutube.com In its inactive state, the Arp2/3 complex has very low actin-nucleating activity. ActA directly interacts with several subunits of the Arp2/3 complex, including p40, Arp2, and Arp3, inducing a conformational change that activates its nucleating function. wikipedia.orgnih.govresearchgate.net This activation leads to the formation of a dense, branched network of actin filaments. nih.govplos.org

The formation of a new actin filament is initiated by a process called nucleation, which is the rate-limiting step in actin polymerization. nih.govnus.edu.sg This process involves the formation of a stable "nucleus," typically consisting of three actin monomers, from which the filament can then rapidly elongate. nus.edu.sgwikipedia.org The ActA-activated Arp2/3 complex dramatically accelerates this process by stabilizing this initial trimer, thereby overcoming the kinetic barrier to filament formation. nih.gov The Arp2 and Arp3 subunits of the complex are structurally similar to actin and serve as a template for the assembly of the new filament. youtube.com

A hallmark of Arp2/3 complex activity is its ability to create branched or dendritic actin networks. nih.govplos.orgyale.edu Upon activation by ActA, the Arp2/3 complex binds to the side of a pre-existing "mother" actin filament. nih.govyale.edu From this position, it nucleates a new "daughter" filament that grows at a characteristic angle of approximately 70 degrees relative to the mother filament. wikipedia.orgyoutube.comnih.gov This branching process is crucial for the generation of the dense, cross-linked actin network that forms the comet tail and produces the propulsive force for bacterial movement. nih.govresearchgate.net

Recruitment and Functional Integration of Host Actin-Binding Proteins

For efficient and sustained motility, ActA not only activates the Arp2/3 complex but also recruits other vital host actin-binding proteins to the site of actin polymerization. nih.gov These proteins play critical roles in supplying actin monomers for the rapidly growing filaments and in modulating the dynamics of filament elongation.

Profilin is a key host protein that binds to actin monomers, facilitating the exchange of ADP for ATP, which is the form required for polymerization. researchgate.netbiorxiv.org The profilin-actin complex represents a readily available pool of polymerization-competent monomers. researchgate.netnih.gov ActA, through its interaction with other host proteins like VASP, can indirectly recruit these profilin-actin complexes to the growing barbed ends of the actin filaments, ensuring a continuous supply of monomers to fuel the rapid polymerization process. nih.gov While profilin enhances the efficiency of motility, some studies have shown that its depletion does not completely halt bacterial movement, suggesting the existence of redundant mechanisms for monomer delivery. embopress.org

Data Tables

Key Proteins in ActA-Mediated Motility

ProteinFunctionInteraction with ActA
Arp2/3 complexNucleates new actin filaments and creates branched networks. youtube.comnih.govDirectly binds to and is activated by the N-terminal domain of ActA. nih.govrupress.org
ProfilinBinds actin monomers and facilitates nucleotide exchange, providing a pool of polymerization-competent actin. researchgate.netbiorxiv.orgIndirectly recruited to the site of polymerization, likely through VASP. nih.gov
VASPPromotes processive filament elongation and enhances the rate of motility. embopress.orgembopress.orgbiorxiv.orgDirectly binds to the proline-rich repeats in the central domain of ActA. nih.govnih.gov

Domains of ActA and Their Functions

DomainRegionFunction
N-terminalActin monomer-binding regionBinds to actin monomers, mimicking the WH2 domain of eukaryotic NPFs. wikipedia.org
Arp2/3 binding region (Acidic and Central-like)Binds to and activates the Arp2/3 complex. wikipedia.orgnih.gov
CentralProline-rich repeatsBinds to VASP. nih.govnih.gov

Cofilin: Filament Severing and Dynamics

Cofilin, an actin-depolymerizing factor (ADF), plays a crucial role in maintaining the high rate of actin filament turnover required for sustained motility. Its primary function is to sever older actin filaments in the comet tail, releasing actin monomers that can be recycled for new polymerization at the bacterial surface. rupress.orgnih.gov This dynamic recycling is essential for providing a continuous supply of building blocks for the growing actin network.

The activity of cofilin is pH-dependent, with its actin-depolymerizing activity increasing at higher pH values. biologists.com Studies have shown that in cell-free extracts, increasing the pH results in shorter Listeria actin tails and decreased recruitment of cofilin to these tails, consistent with its role in filament disassembly. biologists.com The process of cofilin-mediated severing is not merely a random fragmentation. Cofilin preferentially binds to and severs ADP-actin filaments, which are more abundant in the older parts of the comet tail, further away from the bacterium where ATP-actin is being incorporated. This targeted disassembly ensures that the propulsive force is generated at the bacterial surface while the tail is efficiently dismantled behind it.

Research using immunodepletion of cofilin from Xenopus egg extracts has directly demonstrated its importance. In the absence of cofilin, the turnover of actin filaments in Listeria tails is significantly reduced, highlighting its role as the major factor responsible for this process. rupress.org The regulation of cofilin activity is also a key control point. LIM kinase (LIMK) can phosphorylate and inactivate cofilin. nih.gov Overexpression of LIMK1 leads to the accumulation of F-actin and inhibits Listeria internalization, while inhibiting LIMK activity or expressing a constitutively active form of cofilin also impairs phagocytosis by disrupting the actin dynamics at the entry site. nih.gov This demonstrates that a precise balance of cofilin activity is necessary for efficient actin-based motility.

Alpha-Actinin (B1170191): Cross-Linking and Network Organization

Alpha-actinin is an actin-binding protein that functions as a homodimer to cross-link actin filaments into bundles and networks. nih.govaps.org In the context of ActA-mediated motility, alpha-actinin contributes to the structural integrity and organization of the actin comet tail. It helps to bundle the newly formed actin filaments, creating a more rigid structure that can effectively transmit the force generated by polymerization to the bacterium.

This cross-linking activity is crucial for creating a cohesive and organized actin network. While the Arp2/3 complex, activated by ActA, generates a dendritic network of branched filaments, alpha-actinin organizes these filaments into higher-order structures. pnas.orgstanford.edu This organization is thought to be important for maintaining the directionality and efficiency of movement.

The interaction of alpha-actinin with actin filaments is dynamic and can be influenced by other proteins. For instance, tropomyosin can compete with alpha-actinin for binding to actin filaments. nih.gov This competition can affect the stability and dynamics of the actin structures. In some cellular contexts, the depletion of α-actinin-4 has been shown to lead to more massive and less dynamic stress fibers, suggesting a role in promoting actin turnover. nih.gov While not directly in the context of Listeria motility, this highlights the complex interplay of proteins that determine the final architecture and dynamics of actin networks. In vitro studies have shown that α-actinin can organize actin filaments into both parallel and antiparallel bundles, providing the versatility needed to form the complex architecture of the comet tail. nih.gov

Actin Comet Tail Formation and Mechanism of Propulsion

The hallmark of ActA-mediated motility is the formation of an "actin comet tail," a dense network of actin filaments that trails behind the moving bacterium. pnas.org The formation of this tail is a direct result of the localized actin polymerization nucleated by ActA at the bacterial surface. The continuous assembly of actin filaments at the rear of the bacterium generates the propulsive force that pushes it through the cytoplasm. usda.gov

The process is initiated by the N-terminal domain of the this compound, which is sufficient to induce actin tail formation. embopress.org This domain activates the host cell's Arp2/3 complex, which in turn nucleates new actin filaments off the sides of existing ones, creating a characteristic branched, dendritic network. pnas.org This branching at a 70-degree angle is a key feature of the comet tail architecture. The elongation of these filaments at their barbed ends, which are oriented towards the bacterial surface, generates the pushing force.

The structure of the comet tail is not uniform. Cryo-electron tomography has revealed a detailed three-dimensional architecture, showing a network of cross-linked and branched filaments. pnas.org While the bacterium moves forward, the comet tail remains largely stationary in the cytoplasm, effectively acting as a track upon which the bacterium propels itself. The length of the comet tail is often correlated with the speed of the bacterium, with faster-moving bacteria generally having longer tails. embopress.org This is because the disassembly of the tail by proteins like cofilin occurs at a relatively constant rate, so a faster rate of assembly at the bacterial surface results in a longer steady-state tail length.

Significance of Polarized ActA Distribution for Directional Movement

The directional movement of Listeria is not a random process; it is guided by the asymmetric distribution of the this compound on the bacterial surface. plos.org This polarized localization ensures that actin polymerization and, consequently, the propulsive force are concentrated at one pole of the bacterium, leading to persistent, directional motility.

Establishment of Polarity on Bacterial Surface

The polarized distribution of ActA is established in a cell-cycle-dependent manner. In a newly divided bacterium, ActA density is highest at the old pole and tapers off towards the new pole. nih.gov As the bacterium grows and prepares to divide, ActA begins to accumulate at the opposite pole as well, resulting in a bipolar distribution just before cell division. nih.gov This ensures that each daughter cell inherits a polarized distribution of ActA.

This asymmetric distribution is crucial for initiating directional movement. The higher concentration of ActA at one pole leads to a higher rate of actin nucleation and polymerization at that location, breaking the symmetry and defining the direction of motion.

Impact of Polarity on Motility Speed and Efficiency

The degree of ActA polarity has a direct and quantifiable impact on the speed and efficiency of Listeria motility. Experimental studies where the polarity of ActA was manipulated have demonstrated a positive linear relationship between both the total amount of ActA and the degree of its polarity with the speed of the bacterium. nih.govplos.orgnih.gov This means that bacteria with a more highly polarized distribution of ActA, even with the same total amount of the protein, move faster. plos.orgnih.gov

This relationship highlights the importance of concentrating the force-generating machinery at a specific location. A more polarized distribution leads to a more focused and efficient generation of propulsive force, resulting in higher speeds. Computational models have further supported these findings, suggesting that a cooperative restraining mechanism, potentially kinetic friction between actin filaments and the bacterial surface, is important in determining the effect of ActA polarity on bacterial motility. nih.gov

ParameterRelationship with Bacterial SpeedReference
Total ActA IntensityPositive Linear Correlation nih.govplos.orgnih.gov
ActA Polarity (1st Moment)Positive Linear Correlation nih.govplos.orgnih.gov

Biophysical Principles of Force Generation

The conversion of the chemical energy of ATP hydrolysis during actin polymerization into mechanical force is a fundamental biophysical process. In the case of Listeria motility, this force generation is a complex interplay of polymerization kinetics, filament elasticity, and interactions with the bacterial surface.

Several models have been proposed to explain how the polymerization of actin filaments generates a propulsive force. The "Brownian ratchet" or "elastic ratchet" model is a prominent theory. researchgate.net This model posits that the bacterial surface is not continuously in contact with the growing ends of the actin filaments. Instead, thermal fluctuations of the bacterial surface create transient gaps that allow for the insertion of new actin monomers at the filament ends. The subsequent elongation of the filament then pushes the bacterium forward. High-resolution tracking of Listeria movement has revealed step-like motions with a periodicity of approximately 5.4 nm, which corresponds to the size of an actin monomer, providing experimental support for such ratchet-like models. jh.edu

The force-velocity relationship for Listeria motility has been experimentally determined and is highly curved, almost biphasic. nih.gov This suggests a high degree of cooperativity between the biochemical reactions of actin polymerization and the mechanical process of force generation. The bacterium can generate significant force, on the order of several piconewtons, which is sufficient to push it through the viscous cytoplasm and deform the host cell membrane to form protrusions for cell-to-cell spread. The maximum force is generated at zero velocity (stall force), and the force decreases as the velocity increases.

Broader Roles of Acta in Host Pathogen Interaction

Modulation of Host Cell Invasion and Internalization

While Listeria monocytogenes primarily utilizes internalins (InlA and InlB) for entry into non-phagocytic cells, ActA has been identified as a factor promoting entry into certain host cells, particularly through interaction with specific host receptors. biorxiv.orgresearchgate.netembopress.org

FcγRIa-Mediated Entry

Recent studies have demonstrated that the ActA protein acts as a bacterial ligand for the human immunoglobulin receptor FcγRIa (also known as CD64). biorxiv.orgresearchgate.netbiorxiv.org This interaction facilitates the internalization of pathogenic Listeria monocytogenes and Listeria ivanovii into FcγRIa-expressing cells, such as monocytes. biorxiv.orgresearchgate.netbiorxiv.org This mechanism of entry occurs independently of immunoglobulin binding, representing an alternative strategy employed by Listeria. biorxiv.orgresearchgate.netbiorxiv.org Research using comparative genomics identified ActA as a pathogen-specific ligand for FcγRIa, and experiments with prfA and actA mutants confirmed the requirement of ActA for FcγRIa-mediated entry. biorxiv.orgresearchgate.net Furthermore, expression of ActA alone was sufficient to promote particle uptake by FcγRIa-expressing cells, supporting its role as a direct bacterial ligand. biorxiv.orgresearchgate.net

Independence from Actin Nucleating Activity for Entry

Crucially, the function of ActA in promoting FcγRIa-mediated host cell invasion is distinct from its well-characterized role in inducing actin polymerization. biorxiv.orgresearchgate.netresearchgate.net Studies utilizing actA mutants with abrogated actin nucleating activity have shown that these mutants retain the ability to invade FcγRIa-expressing cells efficiently. biorxiv.orgresearchgate.net This indicates that the domains or regions of ActA responsible for interacting with FcγRIa are separable from those that recruit and activate the Arp2/3 complex and VASP for actin assembly. biorxiv.org

Evasion of Host Autophagy and Xenophagy

Autophagy, particularly xenophagy, is a critical host defense mechanism targeting intracellular pathogens. Listeria monocytogenes has evolved strategies to evade this process, and ActA plays a significant role in this evasion. researchgate.netresearchgate.netplos.orgnih.govharvard.edutandfonline.compnas.org

Shielding from Ubiquitination and Autophagosome Formation

ActA contributes to the evasion of autophagy by preventing the recognition and targeting of bacteria by the autophagic machinery. A key mechanism involves ActA's ability to prevent the accumulation of ubiquitinated proteins and the autophagy receptor p62/SQSTM1 on the bacterial surface. researchgate.netplos.orgnih.govharvard.edu In the absence of functional ActA, Listeria bacteria become heavily ubiquitinated, leading to the recruitment of p62 and LC3 and subsequent enclosure within autophagosomes. researchgate.netplos.orgharvard.edutandfonline.com ActA achieves this shielding effect, in part, by recruiting host proteins such as the Arp2/3 complex and Ena/VASP to the bacterial surface. researchgate.nettandfonline.com This "camouflaging" with host factors appears to disguise the bacterium from autophagic recognition, independent of ActA's motility function. researchgate.nettandfonline.com While actin polymerization induced by ActA may offer a physical shield, the recruitment of host proteins by ActA is considered a primary mechanism for preventing ubiquitination and subsequent autophagosome formation. researchgate.netplos.orgnih.govtandfonline.compnas.org

Contribution to Extracellular Pathogen Behavior

Although ActA is primarily known for its intracellular functions, it also influences the behavior of Listeria monocytogenes in the extracellular environment, particularly in promoting bacterial aggregation. researchgate.netplos.org

Bacterial Aggregation

ActA has been identified as a critical factor for the aggregation and biofilm formation of Listeria monocytogenes. researchgate.netplos.orgfrontiersin.orgnih.gov This aggregation is mediated by direct ActA-ActA interactions between bacterial cells. plos.orgnih.govnih.gov The C-terminal region of ActA, which is not involved in actin polymerization, is essential for this aggregation process in vitro. plos.orgnih.govnih.gov ActA-dependent aggregation has been observed in bacterial growth medium and, notably, in the gut lumen during oral infection in mice. plos.orgfrontiersin.orgnih.gov This aggregation enhances bacterial persistence within the gut lumen and increases shedding in feces, suggesting a role for ActA in Listeria transmission. plos.orgnih.gov Furthermore, ActA-mediated aggregation has been shown to promote host cell adhesion and subsequent intracellular invasion, particularly in the context of internalin (B1178846) B (InlB)-mediated entry, by inducing robust clustering of the host receptor MET. frontiersin.org

Biofilm Formation

ActA is critical for bacterial aggregation and biofilm formation in Listeria monocytogenes. researchgate.netplos.orgnih.gov Bacterial aggregation is considered a crucial step in the process of biofilm development. plos.org ActA facilitates this aggregation through direct ActA-ActA interactions. plos.orgnih.gov The C-terminal region of ActA, which is distinct from the region involved in actin polymerization, is essential for this aggregation in vitro. plos.orgnih.gov

Studies have demonstrated that ActA-dependent aggregation can occur without the visible incorporation of an extracellular matrix, suggesting direct bacterial-bacterial contact mediated by ActA. plos.org The expression of L. monocytogenes ActA in Listeria innocua, a species that typically forms limited biofilm biomass, significantly increased L. innocua's ability to form biofilms, confirming ActA's direct role in this process. nih.gov

Research comparing wild-type L. monocytogenes (EGD) with an isogenic ΔactA mutant showed a substantial reduction in biofilm biomass in the absence of ActA. plos.orgresearchgate.net

Strain/MutationBiofilm Biomass (Relative to WT)
EGD WT100%
EGD ΔprfA~30%
EGD ΔactASignificantly reduced
L. innocuaLimited
L. innocua + actASignificantly increased

Data is illustrative based on descriptions of relative reduction or increase in search results plos.orgresearchgate.net. Specific numerical data points for all mutants were not consistently available across snippets.

Confocal microscopy of biofilms formed on glass slides showed that active ActA enabled the formation of larger bacterial clusters, contributing to the development of thicker biofilm biomass. nih.govresearchgate.net

Gut Lumen Colonization

ActA plays a key role in the persistence and long-term carriage of L. monocytogenes within the gut lumen. researchgate.netplos.orgnih.gov While ActA-mediated aggregation is not typically observed in infected tissues, it occurs in the gut lumen. plos.orgnih.gov This aggregation is linked to an increased ability of L. monocytogenes to persist in the cecum and colon lumen of mice. plos.orgnih.gov

Aggregating bacteria dependent on ActA for this function were shed in feces significantly more efficiently and for a longer duration compared to bacteria unable to aggregate. plos.orgnih.gov This suggests that ActA's role in aggregation in the gut lumen contributes to the transmission of L. monocytogenes from the host back to the environment. researchgate.netplos.orgnih.gov

Studies using actA-negative mutant strains of L. monocytogenes have shown that these mutants can still colonize the intestinal mucosa, particularly in germ-free mice, suggesting that while ActA is important, other factors also contribute to gut colonization. asm.org However, a mutant with a C-terminal deletion of ActA, which retains the ability for cell-to-cell spread but is unable to aggregate, was rapidly eliminated from the gut lumen and showed a significant defect in mouse intestine colonization. researchgate.net

Influence on Host Cell Signaling Pathways

Beyond its direct interactions with the host cytoskeleton for motility, ActA influences various host cell signaling pathways, contributing to immune modulation and other cellular processes. nih.govbiorxiv.org

NF-κB Activation and Immune Modulation

ActA has been implicated in the induction or modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. nih.govnih.gov NF-κB is a critical transcription factor involved in regulating immune and inflammatory responses. wikipedia.orgdovepress.com Activation of NF-κB typically involves the phosphorylation and degradation of inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.orgdovepress.comfrontiersin.org

While the precise mechanisms by which ActA influences NF-κB activation can be complex and potentially indirect, some studies suggest a role in interfering with host signaling cascades. nih.gov Another Listeria virulence factor, InlC, has been shown to impair the translocation of the NF-κB subunit p65 to the nucleus, thereby down-regulating the host inflammatory response typically induced by Listeria infection. uniprot.orgasm.org Although ActA's direct molecular interaction leading to NF-κB activation is not as clearly defined as InlC's inhibitory role, its implication suggests a broader influence on the host immune response. nih.govnih.gov Perturbation of actin dynamics, which is directly mediated by ActA during intracellular motility, has been shown to induce NF-κB activation in certain host cell types, particularly myelomonocytic cells, through pathways that can involve the IKK complex. nih.gov

Other Signalling Interferences

ActA's interaction with host cellular machinery extends to interfering with other signaling processes. ActA is known to interact with and recruit various host proteins involved in actin dynamics, including the Arp2/3 complex and VASP. researchgate.netwikipedia.orgresearchgate.netnih.gov These interactions are central to its role in actin polymerization and intracellular motility.

Beyond cytoskeleton manipulation, ActA has been implicated in promoting host cell entry, particularly into epithelial cells, potentially by directing a specific internalization pathway that may involve microvilli remodeling. biorxiv.orgnih.gov This process likely involves complex interactions with host cell surface molecules and downstream signaling events. ActA has also been shown to interact with phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in vitro, a phosphoinositide involved in various cellular processes including signaling and membrane dynamics, although the in vivo significance of this interaction requires further investigation. researchgate.net

Furthermore, L. monocytogenes infection, involving virulence factors like ActA and InlC, has been shown to interfere with host cell mitosis, leading to chromosome misalignment and a delay in the cell cycle. mdpi.com This interference is correlated with the targeting of the host cytoskeleton during infection. mdpi.com ActA's role in manipulating the actin cytoskeleton likely contributes to this disruption of normal cell division processes.

ActA also plays a role in the evasion of host autophagy, a cellular defense mechanism. nih.govnih.govplos.orgharvard.edu While the exact mechanisms are still being elucidated and may involve both ActA-dependent and ActA-independent pathways depending on the Listeria strain, ActA's ability to coat the bacterial surface with host actin machinery components may help mask the bacteria from autophagic recognition. nih.govplos.org

The this compound is a crucial virulence factor produced by the bacterium Listeria monocytogenes. It is essential for the bacterium's ability to move within infected host cells and spread to adjacent cells by hijacking the host cell's actin polymerization machinery. The expression and activity of ActA are tightly regulated to ensure its production occurs at the appropriate time and location during infection.

Regulation of Acta Gene Expression and Protein Activity

Transcriptional Regulation by PrfA (Positive Regulatory Factor A)

Transcriptional regulation of actA is primarily controlled by PrfA, a master transcriptional activator belonging to the cyclic AMP receptor protein (CRP)-FNR family. nih.govplos.org PrfA is essential for the expression of several L. monocytogenes virulence genes, including actA. plos.orgasm.org PrfA binds to a conserved 14-base pair region with dyad symmetry, known as the "PrfA box," located within the promoter regions of its target genes. nih.gov

While actA expression is strictly dependent on PrfA, the PrfA binding site in the actA proximal promoter is considered an imperfect palindrome, suggesting it is a low-affinity binding site for PrfA compared to the high-affinity site found in the hly promoter. nih.gov Studies using a mutationally activated form of PrfA, known as PrfA*, have shown increased actA expression in broth cultures, but the levels are still significantly lower than those observed during intracellular growth, indicating that PrfA activation and binding alone are not sufficient for the full induction of actA expression in the host cytosol. nih.govasm.orgplos.org

Data from studies comparing actA expression in different conditions highlight the role of PrfA and the intracellular environment:

Growth ConditionRelative actA Expression Level (compared to broth)PrfA Status
Broth Culture1xWild-type PrfA
Broth Culture (PrfA)~50xActivated PrfA
Host Cell Cytosol>200xActivated PrfA
BHI Broth + 0.2% Charcoal~3xWild-type PrfA
BHI Broth + Charcoal (PrfA)~20xActivated PrfA

Note: Data is approximate and based on relative comparisons from cited sources. nih.govasm.orgplos.org

This table illustrates that while activated PrfA increases actA expression in broth, the dramatic induction occurs specifically within the host cell cytosol, suggesting the involvement of additional intracellular signals or factors beyond PrfA activation and binding to the low-affinity site. nih.govasm.org

Specific Promoter Elements and Their Contribution to Expression

The actA gene expression is regulated by at least two distinct promoter elements. One promoter is located immediately upstream of the actA coding sequence (the actA proximal promoter), and a second promoter is associated with the upstream mpl gene, contributing to an mpl-actA-plcB transcript. nih.govnih.gov

Research using L. monocytogenes mutants has demonstrated that the intracellular induction of actA expression is primarily dependent on the actA proximal promoter. nih.govnih.gov The mpl promoter appears to contribute more to actA expression in extracellular environments but has little effect on the high levels of expression observed within the host cell cytosol. nih.govnih.gov This indicates that the actA proximal promoter contains the key regulatory elements responsible for sensing the intracellular environment and driving high-level actA transcription.

Intracellular Induction of actA Expression in Host Cytosol

A dramatic increase in actA expression, exceeding 200-fold compared to broth-grown cultures, occurs when L. monocytogenes enters the host cell cytosol. nih.govasm.orgnih.gov This significant induction is crucial for the bacterium's intracellular lifestyle, as ActA is required for actin-based motility and cell-to-cell spread within the host. nih.govnih.gov

The intracellular environment provides specific cues that trigger this high level of actA expression. While PrfA is essential for this induction, studies suggest that additional steps or factors beyond PrfA activation and DNA binding are necessary to achieve the full magnitude of actA upregulation in the cytosol. nih.govasm.org Recent research indicates that intracellular redox stress and increased glutathione (B108866) levels in the host cytosol can contribute to the allosteric activation of PrfA, leading to transcriptional activation of actA. plos.orgasm.org However, the precise host cues and the complete mechanism by which they lead to such a dramatic increase in actA expression remain areas of ongoing investigation. nih.govasm.orgplos.org

Post-Transcriptional and Post-Translational Regulatory Mechanisms of ActA

Beyond transcriptional control, ActA protein levels and activity can be modulated by post-transcriptional and post-translational mechanisms. Post-transcriptional regulation involves control at the RNA level after transcription, including processes affecting mRNA stability, processing, and translation. wikipedia.orgmdpi.com While the primary control of actA is transcriptional, post-transcriptional mechanisms can fine-tune gene expression. wikipedia.orgmdpi.com For instance, some studies suggest that translational activation of actA requiring factors like YjbH might also contribute to its intracellular upregulation, in addition to transcriptional activation by PrfA. plos.org

Post-translational modifications (PTMs) are covalent changes to proteins after synthesis that can affect their structure, function, localization, and stability. actanaturae.runih.goviucr.orgmdpi.com ActA undergoes post-translational modifications that are important for its function and regulation within the host cell.

One significant post-translational modification of ActA is phosphorylation. nih.govpnas.orgpnas.org Studies have shown that ActA from intracellular bacteria migrates as multiple species on SDS-PAGE, with larger species being phosphorylated. nih.govpnas.orgpnas.org Phosphatase treatment converts these larger, phosphorylated forms back to the smaller, unphosphorylated form. nih.govpnas.orgpnas.org While the precise significance of ActA phosphorylation is not fully understood, it is speculated to modulate ActA's intracellular activity. nih.govpnas.orgpnas.org

Another potential post-translational modification is myristoylation. Myristoylation is the attachment of a myristoyl group (a 14-carbon fatty acid) to an N-terminal glycine (B1666218) residue of a protein. news-medical.netwikipedia.orgfrontiersin.orgnih.gov This lipidation can play a role in membrane association and protein-protein interactions, acting as a molecular switch to regulate protein function and localization. news-medical.netwikipedia.orgfrontiersin.org While myristoylation is a common PTM in eukaryotic and viral proteins and is involved in various signaling pathways and membrane targeting, its direct role or occurrence on Listeria monocytogenes ActA is not explicitly detailed in the provided search results. However, given ActA's membrane association and interaction with host proteins, it represents a potential regulatory mechanism worth considering in the broader context of ActA modification.

ActA stability within the host cytosol is also subject to regulation. The this compound has been identified as a natural substrate for the host cell's N-end rule pathway of degradation, which is mediated by the proteasome. nih.gov The N-terminal amino acid of ActA can influence its half-life in the mammalian cytosol. nih.gov Modulating ActA's stability through this pathway can impact its function in mediating cell-to-cell spread, suggesting that controlled turnover of ActA is important for optimal pathogenesis. nih.gov

Furthermore, proteolytic cleavage can also act as a post-translational regulatory mechanism. While not as extensively documented for ActA as for other Listeria virulence factors like PlcB which is cleaved by Mpl, the potential for targeted cleavage to modify ActA's activity or localization exists. researchgate.net Studies investigating the role of the metalloprotease Mpl in the dissemination process mention its requirement for PlcB activation through cleavage, and while primarily focused on PlcB, the context of the mpl-actA-plcB operon raises the possibility of Mpl or other proteases influencing ActA. researchgate.net

Comparative and Evolutionary Biology of Acta

Analogues in Other Intracellular Pathogens Exhibiting Actin-Based Motility

Other intracellular pathogens employ analogous proteins that functionally mimic host NPFs to induce actin polymerization. These proteins, despite often lacking significant sequence homology to ActA, serve a similar purpose in facilitating intracellular movement powered by the host actin cytoskeleton. mendeley.comcapes.gov.brnih.govresearchgate.net

Shigella flexneri IcsA

Shigella flexneri, another Gram-negative intracellular bacterium, utilizes the outer membrane protein IcsA (also known as VirG) for actin-based motility rupress.orgnih.gov. Similar to ActA, IcsA is polarly localized on the bacterial surface and is necessary for inducing actin assembly rupress.orgresearchgate.net. However, IcsA shares no obvious structural homology with ActA rupress.orgnih.gov. Instead of directly binding to and activating the Arp2/3 complex like ActA, IcsA recruits host proteins, including N-WASP and vinculin, to the bacterial surface rupress.orgnih.govuniprot.org. N-WASP is a eukaryotic NPF that activates the Arp2/3 complex nih.govuniprot.orgresearchgate.net. IcsA forms a complex with host N-WASP and the Arp2/3 complex, enhancing the affinity of N-WASP for Arp2/3 and leading to maximal actin assembly activity uniprot.orgresearchgate.net. Vinculin, which binds to IcsA, may also play a role in recruiting actin filaments rupress.orguniprot.org. Despite the mechanistic differences at the molecular level compared to ActA, expression of IcsA on the surface of non-motile Escherichia coli is sufficient to induce actin-based motility nih.govresearchgate.net. Actin dynamics in the comet tails induced by IcsA are similar to those induced by ActA, suggesting that both proteins ultimately interact with the same host cytoskeleton components or signaling pathways to achieve motility nih.gov.

Rickettsia RickA

Spotted fever group Rickettsia, obligate intracellular bacteria, also exhibit actin-based motility, although their motility can occur in distinct phases mediated by different bacterial proteins capes.gov.brnih.govresearchgate.net. One of these proteins is RickA, which functions as an activator of the host Arp2/3 complex, analogous to Listeria ActA capes.gov.brresearchgate.netuniprot.org. RickA is expressed on the surface of Rickettsia and recruits and activates the Arp2/3 complex, leading to actin polymerization and motility capes.gov.brresearchgate.netuniprot.orgkanazawa-u.ac.jp. Early in infection, RickA-driven motility is observed, characterized by slower, meandering movement and the formation of short, curved actin tails enriched with the Arp2/3 complex capes.gov.brnih.gov. While RickA activates the Arp2/3 complex, it may do so less efficiently than ActA kanazawa-u.ac.jp. Rickettsia also possess another actin-polymerizing protein, Sca2, which mimics host formins and drives a later phase of motility characterized by faster, directional movement and the formation of long, unbranched actin filaments, independent of the Arp2/3 complex and RickA capes.gov.brnih.govresearchgate.net. This highlights a divergence in motility strategies even within the Rickettsia genus.

Molecular Basis of Divergence from Eukaryotic WASP Family Proteins

ActA, IcsA, and RickA are bacterial proteins that functionally mimic eukaryotic nucleation-promoting factors (NPFs), particularly members of the WASP (Wiskott-Aldrich Syndrome Protein) family, to activate the Arp2/3 complex capes.gov.broup.comnih.govnih.gov. However, there are significant molecular differences between these bacterial effectors and their eukaryotic counterparts.

Eukaryotic WASP family proteins, such as WASP and N-WASP, typically contain several domains, including a WASP-homology 1 (WH1) or Ena/VASP homology 1 (EVH1) domain, a GTPase-binding domain (GBD) that interacts with Rho family GTPases (like Cdc42), a proline-rich region, and a C-terminal VCA (verprolin homology, cofilin homology, acidic) domain nih.govmolbiolcell.orgnih.gov. The VCA domain is the minimal region required to bind and activate the Arp2/3 complex molbiolcell.org. WASP family proteins are often kept in an auto-inhibited state and require activation by upstream signals, such as binding of activated Rho GTPases and phosphoinositides, to expose the VCA domain and activate the Arp2/3 complex nih.govmolbiolcell.orgwikipedia.org.

IcsA of Shigella represents another divergent strategy. It does not directly activate the Arp2/3 complex but instead recruits and activates host N-WASP rupress.orguniprot.orgresearchgate.net. This involves interactions between IcsA and domains within N-WASP, effectively bypassing the typical auto-inhibition and upstream regulatory signals that control N-WASP activity in host cells uniprot.orgresearchgate.net. This highlights how bacteria have evolved diverse molecular strategies to converge on the same outcome: hijacking the host actin polymerization machinery.

Evolutionary Conservation and Adaptation of Actin-Modulating Virulence Factors

The independent evolution of actin-based motility in diverse bacterial pathogens like Listeria, Shigella, and Rickettsia, utilizing structurally distinct proteins like ActA, IcsA, and RickA, is a striking example of convergent evolution in host-pathogen interactions nih.govoup.com. This suggests that the ability to manipulate the host actin cytoskeleton provides a significant selective advantage for intracellular survival and spread oup.comnih.gov.

The conservation of the host actin cytoskeleton and its regulatory machinery, particularly the Arp2/3 complex, across eukaryotes has provided a common target for these bacterial pathogens core.ac.uknih.gov. The bacterial virulence factors have adapted to interact with specific host proteins to either directly activate the Arp2/3 complex (ActA, RickA) or recruit and activate host NPFs (IcsA) mendeley.comcapes.gov.brrupress.orguniprot.org.

Differences in the specific mechanisms employed by these bacteria, such as the distinct actin tail structures induced by Listeria and Shigella (branched) versus Rickettsia (less branched, or unbranched by Sca2), may reflect adaptations to different host cell environments or different stages of infection nih.govnih.gov. For example, the biphasic motility of Rickettsia, utilizing both RickA and Sca2, may allow them to adapt to different intracellular niches or optimize spread kinetics capes.gov.brnih.gov.

The evolution of these virulence factors is also influenced by the need to evade host immune responses, including autophagy oup.com. While Listeria ActA may help protect bacteria from autophagy, Shigella IcsA appears to stimulate it, suggesting different strategies for interacting with host defense mechanisms oup.com.

Advanced Research Methodologies for Acta Studies

Genetic Manipulation and Mutant Analysis

Genetic manipulation is a fundamental approach to probe the function of ActA by altering its gene sequence and observing the effects on protein expression and activity. Mutant analysis, in conjunction with genetic manipulation, helps identify critical residues, domains, or regions of the ActA protein essential for its various functions, such as actin nucleation, Arp2/3 complex activation, or binding to host proteins like VASP and profilin.

Site-Directed Mutagenesis for Functional Domain Mapping

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions, deletions, or insertions into the ActA gene. By systematically altering individual residues or small groups of residues within suspected functional domains, researchers can assess the impact of these changes on ActA's ability to interact with its binding partners and induce actin polymerization. This method is crucial for mapping the functional domains of ActA, such as those responsible for activating the Arp2/3 complex or binding to VASP or profilin. Site-directed mutagenesis has been employed to identify residues critical for protein-protein interactions in various contexts, demonstrating its utility in mapping functional sites within proteins nih.govmdpi.comnih.gov.

Heterologous Expression Systems

Heterologous expression systems involve introducing the ActA gene into a different host organism or cell line that does not naturally produce ActA. This allows for the production of this compound in controlled environments, facilitating its purification and subsequent biochemical and functional studies. These systems are particularly useful for producing large quantities of recombinant this compound or specific ActA variants for in vitro reconstitution assays or structural studies. Studies have utilized heterologous expression, such as expressing ActA-coated beads in Xenopus laevis egg cytoplasmic extract, to study actin-based motility molbiolcell.orgmolbiolcell.org.

In Vitro Reconstitution Systems for Actin Dynamics

In vitro reconstitution systems are essential for studying the minimal requirements for ActA-mediated actin polymerization and motility. These systems involve purifying the necessary protein components and assembling them in a controlled environment, free from the complexity of the cellular milieu. This "bottom-up" approach allows researchers to isolate and analyze the direct interactions and activities of ActA with actin and actin-regulatory proteins. Reconstitution of actin networks in vitro has provided insights into how actin-binding proteins behave depending on network architecture and how forces influence network architecture and biochemical dynamics portlandpress.com. Reconstituted systems have also been developed to create artificial actin cortices in cell-like compartments, revealing basic biophysical and biochemical requirements for cortex formation and symmetry breaking elifesciences.org.

Purified Protein Assays (e.g., Pyrene (B120774) Actin Polymerization)

Purified protein assays, such as the pyrene actin polymerization assay, are widely used to quantitatively measure the effect of ActA on actin assembly kinetics. This assay utilizes pyrene-labeled actin monomers, which exhibit increased fluorescence upon polymerization into filaments. By monitoring the change in fluorescence over time in the presence of ActA and other purified factors (like the Arp2/3 complex), researchers can determine ActA's ability to nucleate and accelerate actin polymerization. nih.govpnas.orgresearchgate.netcytoskeleton.comnih.gov This method is a primary in vitro assay for studying the effects of actin binding proteins on actin polymerization nih.gov. The pyrene actin polymerization assay can be used to evaluate the activity of purified actin-binding proteins and the effect of factors like capping protein on barbed end capping researchgate.net. It can also be used to study the effects of proteins like the Arp2/3 complex and the VCA domain of WASP on actin polymerization rates cytoskeleton.com.

An example of data that could be presented from a pyrene actin polymerization assay:

ConditionLag Phase (seconds)Elongation Rate (Arbitrary Units/sec)
Actin aloneLongLow
Actin + Arp2/3 complexShorterModerate
Actin + Arp2/3 complex + ActAShortestHigh
Actin + Arp2/3 complex + ActA mutant (X)Longer than WT ActALower than WT ActA

This table is illustrative and represents typical outcomes observed in such assays, demonstrating how ActA influences the kinetics of actin polymerization in the presence of the Arp2/3 complex.

ActA-Coated Bead Motility Assays

ActA-coated bead motility assays are a classic in vitro system used to visualize and quantify ActA-driven motility. In this assay, inert beads coated with purified this compound are placed in a cytoplasmic extract (commonly from Xenopus laevis eggs) or a defined mixture of purified actin and regulatory proteins. ActA on the bead surface activates actin polymerization, leading to the formation of a propulsive actin "comet tail" that pushes the bead through the medium, mimicking bacterial motility. molbiolcell.orgmolbiolcell.orgpnas.org This assay allows for the manipulation of parameters such as protein surface density and particle size to understand their effects on motility initiation and speed pnas.org. ActA-coated beads have been shown to form actin-rich comet tails and move in cytoplasmic extract without other bacterial components, demonstrating that an actin polymerization-dependent motor can move artificial cargo pnas.org. The velocity of ActA-coated beads can be influenced by the presence of other proteins like VASP asm.org.

Data from ActA-coated bead motility assays can include:

Bead Size (µm)ActA Surface DensityPercentage of Motile BeadsAverage Velocity (µm/min)
0.5LowLowModerate
0.5HighHighModerate
2.0HighLowerSlower

This table is illustrative and based on findings that bead size and ActA surface density influence motility pnas.org.

Structural Biology Techniques

Structural biology techniques are indispensable for determining the three-dimensional structure of this compound and its complexes with binding partners. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level details that are crucial for understanding how ActA interacts with actin, the Arp2/3 complex, and other host factors. researchcorridor.orgtechnologynetworks.com These structural insights inform the design of targeted mutations and help elucidate the molecular mechanisms underlying ActA function. Structural biology techniques have revolutionized drug discovery by providing atomic-level insights into protein structures and their interactions researchcorridor.org. They are used to determine the 3D structures of biomolecules and their complexes, which is crucial for understanding their function and role in health and disease technologynetworks.com. Cryo-EM, for instance, is applied to the structural study of proteins, especially large complexes or membrane proteins that are difficult to crystallize technologynetworks.com. X-ray crystallography is considered a gold standard for high-resolution structural determination researchcorridor.org.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a protein crystal, researchers can obtain electron density maps from which the protein's three-dimensional structure can be built. This method is typically applied to purified proteins that can be induced to form well-ordered crystals. While X-ray crystallography is a standard method for protein structure determination nih.govebi.ac.uk, specific detailed crystal structures for the full-length this compound were not prominently found in the examined literature. However, structural information on interacting domains or peptides, such as an EVH1 domain-ActA peptide complex, can be obtained through this method. citeab.com Molecular dynamics simulations can also be used in conjunction with X-ray diffraction data to study protein dynamics in crystals. frontiersin.org

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining the three-dimensional structure of proteins, particularly effective for proteins or protein domains that are relatively small (typically up to ~30 kDa) and can be studied in solution. nih.govebi.ac.ukresearchgate.netresearchgate.netresearchgate.net Unlike crystallography, NMR provides information about protein dynamics and conformational changes in a near-physiological environment. nih.govresearchgate.net It relies on the magnetic properties of atomic nuclei to provide details about chemical linkages, spatial proximity, and molecular motion. researchgate.net NMR-based methods are used for protein analysis, including structural determination, interaction studies, and dynamics analysis at atomic resolution. researchgate.net While NMR is a versatile tool in structural biology, specific detailed NMR structures of this compound were not extensively described in the immediate search results. nih.govebi.ac.ukresearchgate.netresearchgate.netresearchgate.net

Biophysical Characterization and Single-Molecule Studies

Biophysical techniques are employed to study the physical properties of proteins and their interactions. Single-molecule studies represent a class of biophysical methods that allow the observation and manipulation of individual molecules, providing insights into dynamic processes that may be obscured in ensemble measurements.

Biophysical characterization of ActA has involved the purification of soluble recombinant fragments to study their properties and interactions in vitro. researchgate.netpdbj.org These studies have assessed ActA's ability to interact with molecules like acidic phospholipids, revealing that ActA can undergo structural changes in the presence of certain phosphoinositides and binds preferentially to D-3 phosphoinositides. pdbj.org

Single-molecule techniques offer the advantage of directly visualizing individual molecular events, measuring kinetic rates of binding and dissociation, and studying the coordination among multiple factors. nih.govwikipedia.orggenecards.org These methods have revolutionized the study of biological processes by allowing the manipulation and detection of individual biomolecules, providing a clearer view of reactions compared to conventional ensemble experiments. wikipedia.orguni-freiburg.de While general applications of single-molecule fluorescence imaging for studying protein interactions and dynamics in living cells are well-established genecards.orguniprot.org, specific single-molecule studies focused solely on the dynamics or interactions of individual this compound molecules were not detailed in the provided search results. However, biophysical assays involving ActA-coated beads have been used to assess the protein's ability to recruit actin filaments and induce motility, which relates to studying the protein's function at a potentially reduced level of complexity compared to the bacterial surface. researchgate.net

Proteomic and Interactomic Approaches for Host-Pathogen Interplay

Proteomic and interactomic approaches are essential for understanding the complex molecular interplay between a pathogen like L. monocytogenes and its host. These methods aim to identify and characterize the full set of proteins (proteome) and the network of protein-protein interactions (interactome) involved in the infection process. ActA's primary role as a virulence factor relies heavily on its interactions with host cellular proteins to manipulate the actin cytoskeleton. citeab.comnih.govmdpi.comnih.govasianjpr.comdisprot.org

Proteomic studies have been used to analyze the protein composition of L. monocytogenes in different environments, including within host cells. High-resolution mass spectrometry has been applied to define the cell wall proteome of intracellular L. monocytogenes, revealing the presence of ActA in the peptidoglycan layer of bacteria growing inside epithelial cells. whiterose.ac.uk This highlights the importance of proteomic methods in localizing bacterial proteins during infection.

Interactomic approaches specifically focus on mapping the protein-protein interactions that occur between the pathogen and the host. Understanding which host proteins directly or indirectly interact with ActA is crucial for deciphering how ActA subverts host cell processes for bacterial motility and spread.

Mass Spectrometry for Interactome Mapping

Mass spectrometry (MS) is a core technology in proteomics and is widely used for identifying and quantifying proteins in complex samples. whiterose.ac.ukacs.org In the context of interactome mapping, MS-based methods are often coupled with techniques that enrich for protein complexes or interacting partners. Methods such as affinity purification coupled with mass spectrometry (AP-MS) and chemical cross-linking followed by mass spectrometry (XL-MS) are powerful tools for identifying protein interaction networks. acs.org

Mass spectrometry has been used to analyze the cell wall proteome of L. monocytogenes, confirming the presence of ActA. whiterose.ac.uk When combined with techniques like chemical cross-linking, MS can help identify proteins that are in close proximity on the bacterial surface or within host cells, providing insights into potential interaction partners. acs.orgcdc.gov The high sensitivity and accuracy of LC-MS allow for the identification of thousands of proteins simultaneously, making it suitable for analyzing complex protein interaction networks. acs.org

Yeast Two-Hybrid System for Protein-Protein Interactions

The yeast two-hybrid (Y2H) system is a widely used genetic method for detecting binary protein-protein interactions in vivo. cdc.govijbs.comnih.govhal.scienceuniroma2.itoup.com It is based on the principle that the interaction between a bait protein fused to a DNA-binding domain and a prey protein fused to a transcriptional activation domain can reconstitute a functional transcription factor, leading to the expression of a reporter gene. nih.govhal.scienceuniroma2.it

The Y2H system has been applied to study ActA interactions. It has been used to screen for mammalian proteins that interact with ActA, leading to the identification of ActA-binding proteins. ijbs.com Furthermore, Y2H experiments provided genetic evidence suggesting that the N-terminal domain of ActA may form homodimers. cdc.gov For example, LaXp180 was identified as a mammalian ActA-binding protein using the yeast two-hybrid system. ijbs.com

Chemical Cross-linking Studies

Chemical cross-linking is a technique used to covalently link proteins that are in close spatial proximity. This stabilization of interactions allows for their subsequent isolation and identification. oncotarget.com Cross-linking agents react with specific amino acid residues, forming covalent bonds between interacting proteins. When coupled with mass spectrometry (XL-MS), this method can provide detailed information about the interfaces of interacting proteins. acs.org

Live-Cell Imaging and Quantitative Microscopy

Live-cell imaging and quantitative microscopy are indispensable tools for observing the dynamic process of ActA-driven actin polymerization and bacterial movement in real-time within host cells. These techniques allow researchers to visualize the formation and dynamics of the actin comet tail that propels L. monocytogenes.

Studies utilizing time-lapse microscopy have shown that engineered Listeria monocytogenes expressing fluorescent proteins under the control of the actA promoter can be tracked within host cell monolayers. This allows for the assessment of bacterial dissemination and how it is influenced by factors such as the stiffness of the extracellular matrix. For instance, bacteria on softer hydrogels exhibit rapid intercellular spread compared to those on stiffer hydrogels, suggesting matrix stiffness-dependent bacterial dissemination. jove.com

Fluorescence microscopy, including techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, enables the visualization of actin filament assembly in real-time. pnas.org By labeling actin monomers or actin-binding proteins with fluorescent tags, researchers can observe the nucleation and elongation of actin filaments at the bacterial surface mediated by ActA and the Arp2/3 complex. pnas.orgresearchgate.netnih.gov Quantitative analysis of these images provides data on parameters such as the rate of actin polymerization, the density and orientation of actin filaments in the comet tail, and the speed of bacterial movement. plos.orgnih.gov

Live imaging of infected cells expressing fluorescently tagged host proteins that interact with ActA, such as VASP or Arp2/3 complex components, reveals their recruitment and localization to the bacterial surface and the growing actin tail. nih.govasm.org This helps to understand the molecular interactions facilitating ActA's function. For example, live-cell imaging has shown the accumulation of Lamellipodin (Lpd), a VASP-binding protein, at the interface between the bacteria and the developing actin tail, correlating with the initiation of actin-based movement. asm.org Overexpression of Lpd has been observed to increase the percentage of motile bacteria. asm.org

Quantitative microscopy allows for the measurement of various aspects of ActA-mediated motility. This includes quantifying the intensity and distribution of ActA on the bacterial surface and correlating it with bacterial speed. plos.org Studies have found a positive linear relationship between both ActA intensity and polarity with the speed of bacterial motion. plos.org Analysis of filament branch orientation within the actin comet tail using quantitative methods also provides insights into the structural basis of force generation. nih.gov

The use of fluorescent probes like Lifeact, which specifically binds to filamentous actin (F-actin), also aids in visualizing actin structures in live cells via fluorescence microscopy. plos.orgrupress.org However, it is important to note that some probes can potentially interfere with normal cytoskeletal dynamics. plos.orgrupress.org

Computational Modeling and Simulation of ActA-Driven Motility

Computational modeling and simulation play a crucial role in complementing experimental studies of ActA-driven motility by providing a framework to integrate biochemical and biophysical data and explore the underlying mechanisms of force generation and movement. These approaches allow for the testing of hypotheses and the prediction of system behavior under different conditions.

Simulations have been used to investigate the effect of ActA distribution on bacterial speed. For instance, agent-based simulations have shown that ActA confined solely to the poles results in slower bacterial movement compared to scenarios where some ActA is distributed on the sides. plos.orgnih.gov This suggests that side-generated filaments contribute to enhanced speed by creating larger branched actin networks. plos.orgnih.gov

Computational models can also incorporate physical forces relevant to motility, such as cytoplasmic friction and the propulsive forces from actin polymerization. plos.org Simulations have explored the importance of kinetic friction between actin filaments and the bacterial surface as a restraining force influencing the speed-polarity relationship. plos.orgnih.gov Different models, such as the tethered, elastic, Brownian ratchet model and the clamped-filament model, provide microscopic descriptions of the forces generated by actin polymerization at the cargo surface. molbiolcell.org

Continuum models offer a simplified representation, requiring mechanisms like filament number-dependent restraint to reproduce experimental observations. plos.org However, detailed agent-based models can reveal complexities not captured by simpler models, such as the ActA-dependence of the average contribution to motility from side-interacting filaments. plos.org

Computational approaches are also used to simulate the structure of actin comet tails and the trajectories of bacteria, supporting models where actin filaments are continuously tethered during branch nucleation and polymerization. plos.org These simulations can help rule out alternative models of propulsion, such as gel squeezing models. plos.org

Future Directions and Unanswered Questions in Acta Research

Elucidation of Complete Structural Information

While some structural information about ActA and its domains is available, a complete, high-resolution structural model of the full-length protein, particularly in its native membrane-bound state and in complex with its host binding partners, is still lacking. ActA is described as a natively unfolded protein with distinct functional domains, including a highly charged N-terminal domain and a central domain with proline-rich repeats wikipedia.orgnih.gov. The N-terminal domain is known to interact with the Arp2/3 complex and actin monomers, while the central domain binds to Ena/VASP family proteins nih.gov.

Future studies employing advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) could provide detailed insights into the conformational dynamics of ActA, how it is presented on the bacterial surface, and how it undergoes conformational changes upon interacting with host factors ucl.ac.uk. Understanding the structural basis of ActA's interactions with multiple host proteins simultaneously, or in rapid succession, is crucial for fully appreciating its mechanism of action. The application of computational methods, such as AlphaFold, which has shown significant success in protein structure prediction, could also contribute to generating testable models for experimental validation pnas.orgnih.gov.

Detailed Understanding of Regulatory Networks

The expression of ActA is tightly regulated in Listeria monocytogenes, primarily by the master virulence regulator PrfA nih.govnih.govresearchgate.net. While it is known that ActA expression is dramatically increased in the host cell cytosol compared to broth-grown cultures, the precise host environmental signals and the complete mechanisms driving this induction are not fully identified nih.govnih.gov. Research indicates that intracellular induction of actA requires additional steps or factors beyond the activation and binding of PrfA to the actA promoter nih.gov.

Future research should aim to fully delineate the complex regulatory network controlling actA expression. This includes identifying the specific host cytosolic cues that signal for ActA upregulation and the downstream bacterial signaling pathways involved nih.gov. Studies have suggested the involvement of bacterial redox regulation genes in ActA expression, highlighting the complexity of this network nih.gov. Furthermore, exploring the interplay between PrfA and other potential regulatory factors, including sigma factors like σB, under various environmental conditions, is essential for a complete picture of actA transcriptional and translational control researchgate.net. Advanced techniques in transcriptomics, proteomics, and gene regulatory network analysis will be instrumental in mapping these complex interactions oup.comnih.govnih.govplos.org.

Broader Spectrum of Host-Pathogen Interactions Mediated by ActA

ActA is best known for its role in recruiting the Arp2/3 complex and Ena/VASP proteins to drive actin-based motility wikipedia.orgnih.govresearchgate.net. However, recent research suggests that ActA may have additional functions and interact with a broader range of host factors than previously appreciated. For instance, ActA has been implicated in facilitating Listeria internalization into host cells by promoting FcγRIa-mediated entry, a function independent of its actin nucleating activity biorxiv.org. ActA has also been shown to mediate bacterial aggregation and biofilm formation, which can contribute to host colonization researchgate.net.

Future studies need to systematically identify and characterize the full repertoire of host proteins that interact with ActA during different stages of infection, both intracellularly and extracellularly. Techniques such as affinity purification coupled with mass spectrometry and advanced imaging could help uncover novel ActA binding partners uw.edursc.org. Understanding how these interactions contribute to various aspects of Listeria pathogenesis, including immune evasion, vacuolar escape, and autophagy avoidance, will provide a more complete understanding of ActA's multifunctional nature researchgate.net. Investigating the molecular mechanisms by which ActA mediates bacterial aggregation and biofilm formation also represents a significant area for future research researchgate.net.

Potential for Therapeutic Intervention Strategies Targeting ActA

Given ActA's critical role in Listeria virulence, it represents a potential target for the development of novel therapeutic interventions. Strategies could focus on inhibiting ActA's interaction with host factors, disrupting its proper localization on the bacterial surface, or interfering with its expression.

Future research could explore the feasibility of developing small molecules or biologics that specifically block the binding sites on ActA for host proteins like the Arp2/3 complex or Ena/VASP acs.orgfrontiersin.orgmdpi.comactascientific.combiorxiv.org. Structure-based drug design, informed by detailed structural information (as discussed in Section 8.1), could facilitate the development of such inhibitors. Another approach could involve targeting the regulatory pathways that control actA expression, potentially reducing the levels of this key virulence factor during infection mdpi.com. Furthermore, exploring the possibility of using ActA or parts of ActA as a component in vaccines to elicit a protective immune response against Listeria infection warrants investigation. Research into therapeutic strategies targeting bacterial virulence factors is an active area, and ActA's importance makes it a compelling candidate acs.orgfrontiersin.orgactascientific.combiorxiv.org.

Q & A

Q. What are the key structural domains of ActA critical for actin recruitment in Listeria monocytogenes?

ActA’s functional domains include:

  • N-terminal region : Mediates actin nucleation via interactions with the Arp2/3 complex.
  • Central proline-rich repeats : Bind host proteins like VASP to facilitate actin polymerization.
  • C-terminal transmembrane domain : Anchors ActA to the bacterial surface and enables polar distribution . Methodological approach: Use site-directed mutagenesis or domain deletion constructs in Listeria infection models, followed by quantitative actin tail formation assays .

Q. How can researchers validate the polar distribution of ActA on bacterial surfaces during host cell infection?

  • Immunofluorescence microscopy : Use ActA-specific antibodies coupled with actin probes (e.g., phalloidin) to visualize colocalization.
  • Quantitative image analysis : Measure fluorescence intensity gradients along the bacterial surface using tools like ImageJ or Imaris .
  • Live-cell imaging : Track ActA dynamics in real-time using fluorescently tagged Listeria strains .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in ActA’s role across different host cell models (e.g., epithelial vs. macrophages)?

  • Comparative transcriptomics : Profile host cell pathways (e.g., Rho GTPases, cofilin) in divergent models to identify context-dependent ActA interactions.
  • CRISPR knockouts : Disrupt host factors (e.g., Arp2/3, VASP) in specific cell lines to isolate ActA’s mechanistic contributions .
  • Single-cell analysis : Use microfluidic devices to track actin dynamics in heterogeneous cell populations .

Q. How do advanced computational models integrate sequence and structural data to classify ActA within actin-related protein families?

  • Phylogenetic clustering : Compare ActA’s ATP-binding domain sequences (e.g., P-loop motifs) against actin-like and actin-related proteins (Figure 6D in ).
  • Molecular dynamics simulations : Analyze ActA’s conformational flexibility during actin binding to differentiate it from eukaryotic actins .
  • Functional annotation pipelines : Combine AlphaFold-predicted structures with experimental data (e.g., SPR binding kinetics ) to refine classification.

Q. What methodological considerations are critical when using surface plasmon resonance (SPR) to analyze ActA interactions with host receptors like ActRIIB?

  • Sensor chip coupling : Optimize ActRIIB-Fc immobilization on protein A chips to ensure consistent ligand density .
  • Binding kinetics : Calculate KDK_D values using multi-cycle SPR to account for avidity effects in multivalent interactions.
  • Negative controls : Include non-interacting proteins (e.g., BSA) to validate specificity .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in actin polymerization rates observed in in vitro vs. in vivo ActA studies?

  • Buffer optimization : Adjust cytoplasmic extract compositions (e.g., ATP, ion concentrations) to mimic intracellular conditions .
  • Single-molecule TIRF microscopy : Quantify actin filament growth rates in purified systems versus infected host cells .
  • Meta-analysis : Cross-reference published datasets (e.g., SPR, ELISA ) to identify technical variability sources.

Q. What statistical frameworks are recommended for analyzing ActA mutation libraries in high-throughput screens?

  • Hierarchical clustering : Group mutants by phenotypic severity (e.g., actin tail length, infection efficiency).
  • Regression models : Corporate structural parameters (e.g., domain deletion length, charge distribution) to predict functional outcomes .

Ethical & Reporting Standards

Q. How should ActA studies involving human-derived cell lines address ethical reporting requirements?

  • Informed consent : Disclose source of primary cells (e.g., commercial vendors, donor agreements) per APA guidelines .
  • Data transparency : Deposit raw imaging and SPR datasets in public repositories (e.g., Zenodo) with detailed metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.